molecular formula C9H15N3O4S B15056314 (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B15056314
M. Wt: 261.30 g/mol
InChI Key: WTLNBHKGXMEPLE-UHFFFAOYSA-N
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Description

The compound (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine is a complex organic molecule with potential applications in various scientific fields. It features a tetrahydro-2H-pyran ring, a 1,2,4-oxadiazole ring, and a methanamine group, making it a unique structure for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran-4-yl methanesulfonate . This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-(Methylsulfonyl)tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H15N3O4S

Molecular Weight

261.30 g/mol

IUPAC Name

[3-(4-methylsulfonyloxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C9H15N3O4S/c1-17(13,14)9(2-4-15-5-3-9)8-11-7(6-10)16-12-8/h2-6,10H2,1H3

InChI Key

WTLNBHKGXMEPLE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)C2=NOC(=N2)CN

Origin of Product

United States

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